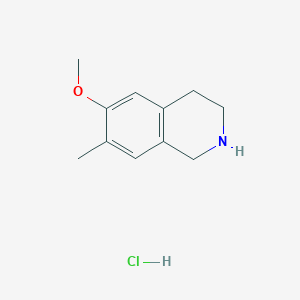

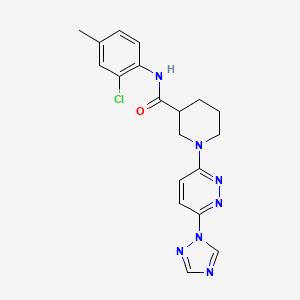

![molecular formula C7H5BrN2 B2996287 1-Bromopyrrolo[1,2-a]pyrazine CAS No. 2049006-06-4](/img/structure/B2996287.png)

1-Bromopyrrolo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromopyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pyrrolo[1,2-a]pyrazine chemical space with a poly-substituted pyrazine unit was readily accessed by Sc(OTf)3-catalyzed one-pot three-component coupling of a pyrrole derivative, amine, and trialkylphosphite under environment-friendly conditions .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine derivatives can be classified into three chemical categories with two or three nitrogen atoms .Physical And Chemical Properties Analysis

Pyrrolopyrazine, a related compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Applications De Recherche Scientifique

Regioselective Synthesis and Optical Properties "1-Bromopyrrolo[1,2-a]pyrazine" is a significant precursor in the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, demonstrating its utility in organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives highlight the molecule's role in regio-selective amination reactions. These derivatives are promising for optoelectronic applications due to their optical and thermal properties, indicating "this compound" as a crucial scaffold for developing organic materials with potential electronic applications (Meti, Lee, Yang, & Gong, 2017).

Corrosion Inhibition Investigations into pyrazine derivatives, including "this compound," have shown their effectiveness as corrosion inhibitors for steel. Quantum chemical calculations and molecular dynamics simulations support their use in preventing steel corrosion, with "this compound" derivatives demonstrating significant binding energy and adsorption properties on steel surfaces. This finding underscores the molecule's potential in developing more effective corrosion inhibitors (Obot & Gasem, 2014).

Antimalarial Activity "this compound" derivatives have been synthesized and evaluated for their antimalarial activity. These derivatives showed promising in vitro activity against Plasmodium falciparum strains, with bispyrrolo[1,2-a]quinoxalines displaying superior activity. The study suggests that modifications on the pyrrolo[1,2-a]pyrazine nucleus, such as methoxy group addition, can enhance pharmacological activity, offering insights into designing new antimalarial drugs (Guillon et al., 2004).

Halogen Bond Donors The potential of "this compound" derivatives in forming halogen bonds has been explored, with N,N′-Dibromohydantoins used as halogen bond (XB) donors in crystalline adducts. This application demonstrates the molecule's capability in engaging in halogen bonding, crucial for developing chiral systems and enhancing molecular interaction understanding (Nicolas, Jeannin, Pichon, & Fourmigué, 2016).

Organic Synthesis and Catalysis "this compound" serves as a key intermediate in the synthesis of complex organic molecules. Its reactivity has been exploited in catalytic asymmetric intramolecular aza-Friedel-Crafts reactions, leading to the efficient preparation of chiral tetrahydropyrrolo[1,2-a]pyrazines. This showcases the molecule's versatility in organic synthesis, enabling the creation of medicinally relevant structures with high enantioselectivities (He, Lin, Li, Liang, Li, & Antilla, 2011).

Orientations Futures

Pyrrolopyrazine derivatives have shown promise in various fields, including pharmaceuticals, organic materials, natural products, and bioactive molecules . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . A new pyrrolo[1,2-a]pyrazine chemical space with a poly-substituted pyrazine unit was readily accessed, indicating potential future directions in the synthesis of pyrrolopyrazine derivatives .

Mécanisme D'action

Target of Action

1-Bromopyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some derivatives have shown more activity on kinase inhibition, suggesting they may interact with kinases to inhibit their activity .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs .

Analyse Biochimique

Biochemical Properties

1-Bromopyrrolo[1,2-a]pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not clearly recognized .

Cellular Effects

It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly recognized . It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not clearly recognized .

Dosage Effects in Animal Models

The effects of this compound with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly recognized .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not clearly recognized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, are not clearly recognized .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not clearly recognized .

Propriétés

IUPAC Name |

1-bromopyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXJPZURIDWQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C(C2=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)

![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)

![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)